molecular formula C20H18N4O3S B2478259 N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-60-2

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2478259
CAS No.: 958562-60-2
M. Wt: 394.45
InChI Key: VLEPRVOCEYRZNM-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin core with oxo (C=O) and thioxo (C=S) functional groups at positions 3 and 5, respectively. The 4-methoxybenzyl substituent on the acetamide moiety contributes to its unique physicochemical properties.

Properties

CAS No.

958562-60-2

Molecular Formula

C20H18N4O3S

Molecular Weight

394.45

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H18N4O3S/c1-27-13-8-6-12(7-9-13)11-21-17(25)10-16-19(26)24-18(22-16)14-4-2-3-5-15(14)23-20(24)28/h2-9,16,22H,10-11H2,1H3,(H,21,25)

InChI Key

VLEPRVOCEYRZNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of 354.38 g/mol. The compound features a complex structure that includes a methoxybenzyl group and an imidazoquinazoline core.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃S
Molecular Weight354.38 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds featuring the imidazoquinazoline structure exhibit significant antimicrobial properties. A study on similar compounds demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The activity is hypothesized to be linked to the thioxo group in the structure, which may enhance interaction with bacterial cell membranes.

Antioxidant Properties

Compounds with similar structures have shown promising results as free radical scavengers. For instance, certain derivatives were tested for their ability to inhibit oxidative stress markers in vitro . The presence of the thioxo moiety is believed to contribute to these antioxidant effects.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented extensively. A related study highlighted that certain quinazoline derivatives exhibited selective COX-2 inhibition, leading to reduced inflammation in animal models . The mechanism involves modulation of inflammatory pathways, suggesting that this compound may share similar pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
  • Cellular Interaction : The structural components allow for effective binding to cellular targets, enhancing therapeutic efficacy.
  • Radical Scavenging : The thioxo group plays a crucial role in neutralizing free radicals and reducing oxidative damage.

Case Studies

  • Antimicrobial Screening : A comparative study on various quinazoline derivatives found that those with thioxo groups had enhanced antibacterial properties compared to their non-thioxo counterparts . This suggests that this compound could be a candidate for further antimicrobial development.
  • Anti-inflammatory Evaluation : In a pharmacological evaluation involving carrageenan-induced inflammation in rats, compounds similar to N-(4-methoxybenzyl)-... showed significant reductions in swelling and pain . This indicates potential for use in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles: The target compound’s imidazo[1,2-c]quinazolin core differs from the imidazo[1,5-a]quinazolin system in and the thiazolidinone in .
  • Substituent Effects : The 4-methoxybenzyl group in the target compound likely enhances solubility compared to the 4-chlorophenyl group in ’s analog due to the electron-donating methoxy moiety.
  • Synthetic Routes : and both employ cyclization strategies with thiol-containing reagents (e.g., mercaptoacetic acid), but uses a dithiocarbonyldiimidazole reagent, which may favor tautomer stabilization.

Physicochemical and Spectroscopic Properties

  • Tautomerism: ’s compound exhibits thioacetamide-iminothiol tautomerism, resolved via DFT-NMR calculations. Similar behavior may occur in the target compound, warranting further computational analysis .
  • Spectral Confirmation : Both the target compound and ’s analog rely on NMR for structural validation, though the latter emphasizes DFT-aided assignments, a method applicable to the target compound for resolving complex spectra.

Functional Group Reactivity

  • Thioxo vs. Oxo Groups: The thioxo group in the target compound and ’s analog may confer distinct metal-chelating abilities compared to oxo-dominated systems like ’s thiazolidinones.
  • Methoxybenzyl vs. Chlorophenyl : The electron-rich methoxy group could enhance π-π stacking interactions in drug-receptor binding, whereas the electron-withdrawing chloro substituent in ’s compound might improve electrophilic reactivity.

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